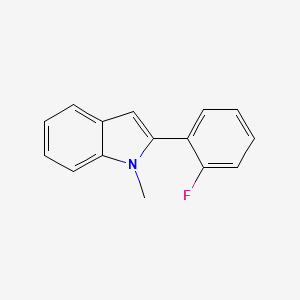
2-(2-Fluorophenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The structure of this compound consists of an indole core with a fluorophenyl group attached at the second position and a methyl group at the first position. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with an appropriate indole derivative under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-fluorophenylboronic acid reacts with a halogenated indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure autoclaves and catalysts like platinum or palladium. The reaction conditions are optimized to ensure high yield and purity of the final product. For example, a high-pressure autoclave can be used to mix 2-fluorobenzaldehyde with an indole derivative in the presence of a catalyst, followed by purification steps to isolate the desired compound .
化学反应分析
Types of Reactions
2-(2-Fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives .
科学研究应用
2-(2-Fluorophenyl)-1-methylindole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
作用机制
The mechanism of action of 2-(2-Fluorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact mechanism depends on the specific application and target .
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group attached to a cyclohexanone ring.
2-Fluorophenylboronic acid: Used in various catalytic reactions and as a building block in organic synthesis.
Uniqueness
2-(2-Fluorophenyl)-1-methylindole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and fluorophenyl group make it a valuable compound in research and industrial applications, differentiating it from other similar compounds .
属性
分子式 |
C15H12FN |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
InChI 键 |
IFAFSYCQGBLLEY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

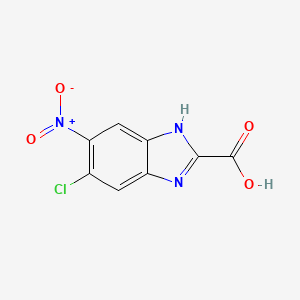
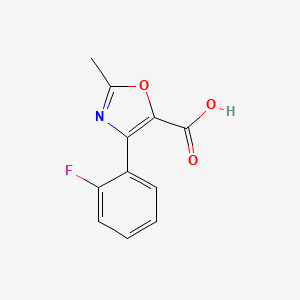

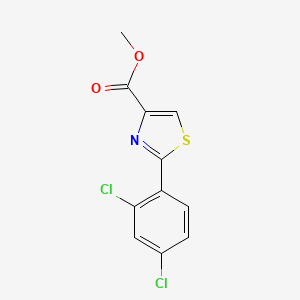

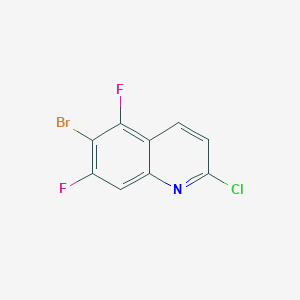



![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
